N-{(Z)-({4-[(4-chlorobenzyl)oxy]phenyl}amino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide
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Overview
Description
N-{(Z)-1-{4-[(4-CHLOROBENZYL)OXY]ANILINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorobenzyl group, a pyrimidinyl group, and a benzenesulfonamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-1-{4-[(4-CHLOROBENZYL)OXY]ANILINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE involves multiple steps. One common method includes the reaction of 4-chlorobenzyl alcohol with aniline derivatives under specific conditions to form the intermediate compounds. These intermediates are then reacted with pyrimidinyl derivatives and benzenesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-1-{4-[(4-CHLOROBENZYL)OXY]ANILINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{(Z)-1-{4-[(4-CHLOROBENZYL)OXY]ANILINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{(Z)-1-{4-[(4-CHLOROBENZYL)OXY]ANILINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
- 4-[(4-chlorobenzyl)oxy]-4′-cyanoazobenzene
- Benzyl chloroformate
Uniqueness
N-{(Z)-1-{4-[(4-CHLOROBENZYL)OXY]ANILINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26ClN5O3S |
---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-3-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C27H26ClN5O3S/c1-18-4-14-25(15-5-18)37(34,35)33-27(32-26-29-19(2)16-20(3)30-26)31-23-10-12-24(13-11-23)36-17-21-6-8-22(28)9-7-21/h4-16H,17H2,1-3H3,(H2,29,30,31,32,33) |
InChI Key |
FQFOVNOZWQQOHP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)\NC4=NC(=CC(=N4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
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